![molecular formula C5H7NO B13097128 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a bicyclic compound with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol This compound is characterized by its unique structure, which includes an oxygen and nitrogen atom within a bicyclic framework
Preparation Methods
The synthesis of 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be achieved through several synthetic routes. One common method involves the thermal rearrangement of ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene . This process typically requires specific reaction conditions, including controlled temperatures and the presence of specific catalysts to facilitate the rearrangement.
Chemical Reactions Analysis
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology and medicine, this compound is studied for its potential pharmacological properties, including its interactions with biological targets. Additionally, it may have applications in the development of new materials or as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the context of its use. For instance, in pharmacological studies, it may interact with enzymes or receptors, leading to specific biological effects. The presence of both oxygen and nitrogen atoms within its structure allows for diverse interactions with other molecules .
Comparison with Similar Compounds
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be compared with other similar bicyclic compounds, such as 2-oxa-3-azabicyclo[3.1.0]hex-3-ene and 4-methyl-3-azabicyclo[3.1.0]hexane. These compounds share similar structural features but differ in the presence and position of substituents. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
4-methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C5H7NO/c1-3-4-2-5(4)7-6-3/h4-5H,2H2,1H3 |
InChI Key |
UNKBLIYYHOXPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



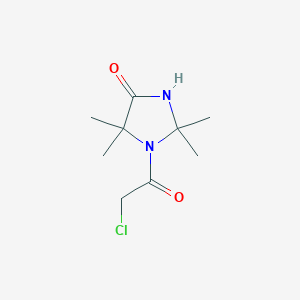
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
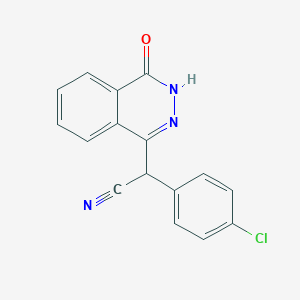


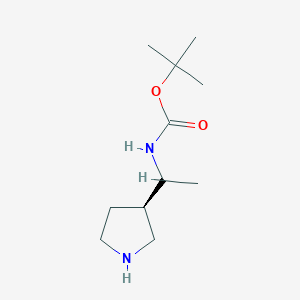

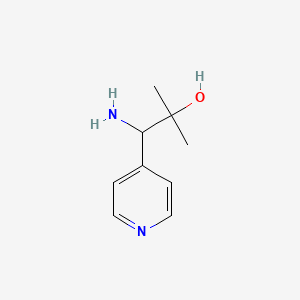
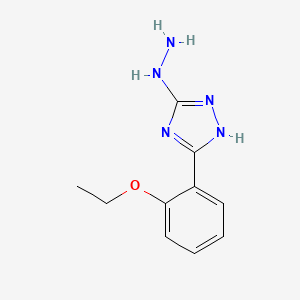
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)
